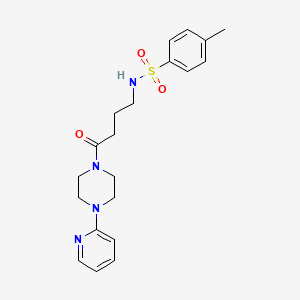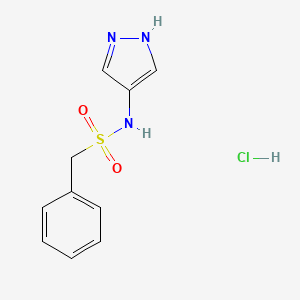
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18FN5O and its molecular weight is 351.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solvent-Polarity Reconfigurable Fluorescent Logic Gates
Compounds including a fluorophore, piperazine receptor, and an aryl group were synthesized for use as fluorescent logic gates, showcasing the importance of solvent polarity in reconfiguring between different logic gate behaviors. This has implications for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Dipeptidyl Peptidase IV Inhibitors for Type 2 Diabetes
A potent and selective compound was synthesized and evaluated as an inhibitor of dipeptidyl peptidase IV, showing high oral bioavailability and low plasma protein binding, highlighting its potential as a new treatment for type 2 diabetes (Ammirati et al., 2009).
Metabolism, Excretion, and Pharmacokinetics in Diabetes Treatment
Research into the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, intended for type 2 diabetes treatment, was conducted in rats, dogs, and humans, providing valuable insights into the drug's elimination and metabolism processes (Sharma et al., 2012).
PET Agent for Imaging of LRRK2 in Parkinson's Disease
Synthesis of a potential PET agent aimed at imaging LRRK2 enzyme in Parkinson's disease was accomplished, demonstrating the capability of [11C]HG-10-102-01 to be prepared with high radiochemical yield and purity, contributing to Parkinson's disease research (Wang et al., 2017).
Development of Precipitation-Resistant Solution Formulations
Research into developing suitable formulations for early toxicology and clinical studies of a poorly water-soluble compound showed improved plasma concentrations and dose proportionality, underscoring the importance of solubilized, precipitation-resistant formulations in enhancing drug bioavailability (Burton et al., 2012).
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O/c20-16-4-2-14(3-5-16)15-12-17(23-13-15)18(26)24-8-10-25(11-9-24)19-21-6-1-7-22-19/h1-7,12-13,23H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJSPIPYISPDQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2359916.png)

![Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate](/img/structure/B2359919.png)
![Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate](/img/structure/B2359921.png)

![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B2359924.png)

![Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2359930.png)

![N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]propanamide](/img/structure/B2359933.png)

![1-ethyl-5-((2-fluorobenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2359935.png)

![5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2359937.png)
